molecular formula C11H13ClN2 B3357164 1-(4-chloro-1H-indol-3-yl)propan-2-amine CAS No. 711-54-6

1-(4-chloro-1H-indol-3-yl)propan-2-amine

Cat. No.: B3357164
CAS No.: 711-54-6
M. Wt: 208.69 g/mol
InChI Key: AXIDQCXFZFPMKY-UHFFFAOYSA-N
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Description

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Synthesis Analysis

Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The indole ring system is probably the most ubiquitous heterocycle in nature, and it has long inspired organic synthesis chemists . In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .


Chemical Reactions Analysis

Free indole can give rise to substituted indoles . Three examples are given: (a) addition of single groups for functionalization (e.g. 3-bromoindole as synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome ); (b) cascaded enzyme-catalyzed and spontaneous reactions, (e.g. hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization yielding indigo ), and © complex biosynthetic pathways of plants and fungi (e.g. biosynthesis of benzoxazinoid alkaloids, whereas vinblastine derives from tryptophan ).


Physical and Chemical Properties Analysis

More than 4000 indoles are known to occur in nature , and many are biologically active as some compounds exhibit antitumor, antibacterial, antiviral or antifungal activities .

Mechanism of Action

Indole is a signaling molecule produced both by bacteria and plants . Signaling by indole and its derivatives that are produced by microorganisms in the colon influences the gut .

Future Directions

Indole derivatives possess various biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

1-(4-chloro-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-7(13)5-8-6-14-10-4-2-3-9(12)11(8)10/h2-4,6-7,14H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIDQCXFZFPMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991415
Record name 1-(4-Chloro-1H-indol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-54-6
Record name Indole, 4-chloro-3-(2-amino-1-propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chloro-1H-indol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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